molecular formula C18H22O2 B14021261 1,4-Dibenzyloxybutane CAS No. 6282-65-1

1,4-Dibenzyloxybutane

Cat. No.: B14021261
CAS No.: 6282-65-1
M. Wt: 270.4 g/mol
InChI Key: OMLVOCZNGZGCJF-UHFFFAOYSA-N
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Description

1,4-Dibenzyloxybutane is an organic compound with the molecular formula C18H20O2. It consists of a butane backbone with two benzyloxy groups attached at the 1 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibenzyloxybutane can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibenzyloxybutane undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1,4-butanediol and benzyl alcohol.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: 1,4-Butanediol, benzyl alcohol.

    Substitution: Various substituted butane derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dibenzyloxybutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dibenzyloxybutane largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the benzyloxy groups are converted to aldehydes or acids through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, breaking the benzyloxy groups into simpler alcohols. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

Comparison with Similar Compounds

    1,4-Butanediol: A primary alcohol with similar reactivity but lacking the benzyloxy groups.

    1,4-Dimethoxybutane: Similar structure but with methoxy groups instead of benzyloxy groups.

    1,4-Dibenzyloxy-2-butene: Contains a double bond in the butane backbone, leading to different reactivity.

Uniqueness: 1,4-Dibenzyloxybutane is unique due to the presence of benzyloxy groups, which impart distinct chemical properties and reactivity. These groups make it a valuable intermediate in organic synthesis and provide versatility in various chemical transformations.

Properties

CAS No.

6282-65-1

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

4-phenylmethoxybutoxymethylbenzene

InChI

InChI=1S/C18H22O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2

InChI Key

OMLVOCZNGZGCJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCOCC2=CC=CC=C2

Origin of Product

United States

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